molecular formula C9H11O3S- B281753 2,4,6-Trimethylbenzenesulfonate

2,4,6-Trimethylbenzenesulfonate

Cat. No. B281753
M. Wt: 199.25 g/mol
InChI Key: LXFQSRIDYRFTJW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US04486529

Procedure details

To 100 grams of 2-methoxyethanol, available from Union Carbide Corporation as "methyl cellosolve", were added the following components: 1.35 grams of a polyvinyl-formal resin commercially available from Monsanto Corporation as "Formvar 12/85", 0.20 g of a polymeric condensation product of 4-(phenylamino)-2-methoxybenzene diazonium salt and bis-(4-methoxymethylphenyl) ether, isolated in the form of a mesitylene sulfonate, as described in U.S. Pat. No. 3,849,393, assigned to Kalle AG, 0.01 g of 4-phenylazodiphenylamine and 0.02 g of H3PO4. After stirring at room temperature the solution was filtered through coarse filter paper.
[Compound]
Name
Formvar
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
100 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(NC2C=CC([N+]#N)=[C:10]([O:16]C)[CH:9]=2)C=CC=CC=1.C[O:19][CH2:20][C:21]1C=C[C:24]([O:27][C:28]2[CH:33]=C[C:31]([CH2:34][O:35][CH3:36])=CC=2)=[CH:23]C=1.C1(C)C=C(C)C=C(C)C=1S([O-])(=O)=O>COCCO>[CH3:23][C:24]([O:27][CH:28]=[CH2:33])=[O:16].[CH2:21]=[CH:20][OH:19].[CH2:9]=[CH:10][O:16][CH2:36][O:35][CH:34]=[CH2:31] |f:4.5.6|

Inputs

Step One
Name
Formvar
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)NC1=CC(=C(C=C1)[N+]#N)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCC1=CC=C(C=C1)OC1=CC=C(C=C1)COC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=C(C(=CC(=C1)C)C)S(=O)(=O)[O-])C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
COCCO
Name
Quantity
100 g
Type
solvent
Smiles
COCCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(=O)OC=C.C=CO.C=COCOC=C
Measurements
Type Value Analysis
AMOUNT: MASS 1.35 g
Measurements
Type Value Analysis
AMOUNT: MASS 0.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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